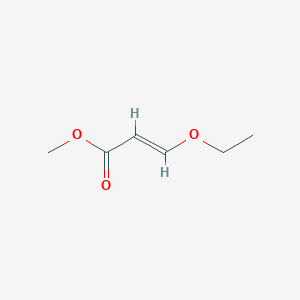

Methyl (E)-3-ethoxyprop-2-enoate

Descripción

Methyl (E)-3-ethoxyprop-2-enoate is an α,β-unsaturated ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its structure features a methyl ester group at position 1, an ethoxy group at position 3, and an E-configuration across the double bond (C2 and C3), placing the ester and ethoxy groups on opposite sides . This compound is primarily used in organic synthesis as a dienophile in Diels-Alder reactions or as a Michael acceptor due to the electron-deficient nature of the α,β-unsaturated system. The ethoxy group contributes steric bulk and electron-donating effects, modulating reactivity compared to analogs with stronger electron-withdrawing substituents .

Propiedades

IUPAC Name |

methyl (E)-3-ethoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHJGDKGXVOYKU-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (E)-3-ethoxyprop-2-enoate can be synthesized through the esterification of (E)-3-ethoxyprop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(E)-3-ethoxyprop-2-enoic acid+methanolH2SO4Methyl (E)-3-ethoxyprop-2-enoate+water

Industrial Production Methods

In industrial settings, the production of methyl (E)-3-ethoxyprop-2-enoate often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (E)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-ethoxyprop-2-enoic acid and methanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

Hydrolysis: (E)-3-ethoxyprop-2-enoic acid and methanol.

Transesterification: Different esters and alcohols.

Reduction: Corresponding alcohol.

Aplicaciones Científicas De Investigación

Methyl (E)-3-ethoxyprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.

Mecanismo De Acción

The mechanism of action of methyl (E)-3-ethoxyprop-2-enoate involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release (E)-3-ethoxyprop-2-enoic acid and methanol, which can then participate in various metabolic pathways. The ester group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparación Con Compuestos Similares

Structural Analogs and Key Properties

The table below compares Methyl (E)-3-ethoxyprop-2-enoate with structurally related α,β-unsaturated esters:

Key Observations:

- Electronic Effects: The ethoxy group in Methyl (E)-3-ethoxyprop-2-enoate donates electrons via resonance, reducing the electron deficiency of the double bond compared to cyano- or methoxy-substituted analogs .

- Steric Effects: Ethyl esters (e.g., Ethyl (E)-3-ethoxyprop-2-enoate) exhibit slightly lower reactivity due to increased steric hindrance .

- Solubility: Methyl (E)-3-ethoxyprop-2-enoate is soluble in polar organic solvents (e.g., ethanol, acetone), whereas phenyl-substituted analogs (e.g., Methyl (E)-3-phenylprop-2-enoate) are more hydrophobic .

Reactivity in Organic Reactions

- Diels-Alder Reactions: Methyl (E)-3-ethoxyprop-2-enoate acts as a moderate dienophile. Its reactivity is lower than cyano-substituted analogs (e.g., Ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate) but higher than phenyl-substituted derivatives .

- Michael Additions :

The ethoxy group enhances nucleophilic attack at the β-position compared to methoxy-substituted compounds, which are more electron-deficient . - Hydrolysis Stability: Methyl esters hydrolyze faster under basic conditions than ethyl esters. For example, Methyl (E)-3-ethoxyprop-2-enoate is more prone to saponification than its ethyl counterpart .

Spectroscopic and Crystallographic Data

- IR Spectroscopy :

The ester carbonyl (C=O) stretch appears at ~1718 cm⁻¹ , similar to other α,β-unsaturated esters. The ethoxy C-O stretch is observed near 1264 cm⁻¹ . - NMR :

- Crystallography: Analogous compounds (e.g., Ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate) adopt a syn-periplanar conformation across the double bond, as confirmed by X-ray studies .

Actividad Biológica

Methyl (E)-3-ethoxyprop-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl (E)-3-ethoxyprop-2-enoate is an ester derived from ethyl 3-ethoxyprop-2-enoate. Its chemical structure can be represented as follows:

This compound features a double bond between the second and third carbon atoms, contributing to its reactivity.

Antimicrobial Properties

Recent studies have indicated that Methyl (E)-3-ethoxyprop-2-enoate exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Preliminary research suggests that Methyl (E)-3-ethoxyprop-2-enoate may possess anticancer properties. In a study conducted on human cancer cell lines, the compound demonstrated significant cytotoxic effects, inhibiting cell proliferation through apoptosis induction. The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 25 | Induction of oxidative stress |

Table 1: Cytotoxic effects of Methyl (E)-3-ethoxyprop-2-enoate on various cancer cell lines.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, Methyl (E)-3-ethoxyprop-2-enoate has been investigated for anti-inflammatory properties. Animal models have shown that the compound can significantly reduce inflammation markers in conditions such as arthritis and colitis. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of Methyl (E)-3-ethoxyprop-2-enoate is primarily attributed to its ability to interact with various cellular targets:

- Membrane Disruption: The compound's lipophilicity allows it to integrate into lipid membranes, disrupting their integrity.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammation and cancer progression, although detailed pathways remain under investigation.

- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) is another proposed mechanism by which this compound exerts its effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of Methyl (E)-3-ethoxyprop-2-enoate against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating strong antimicrobial properties compared to standard antibiotics .

Case Study 2: Cancer Cell Line Study

In a recent investigation, researchers treated various human cancer cell lines with Methyl (E)-3-ethoxyprop-2-enoate. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HeLa cells, with an IC50 value of 15 μM .

Case Study 3: In Vivo Anti-inflammatory Effects

An animal model study demonstrated that administration of Methyl (E)-3-ethoxyprop-2-enoate resulted in a reduction of paw edema in rats, suggesting potential therapeutic applications for inflammatory diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.